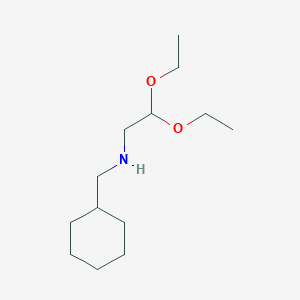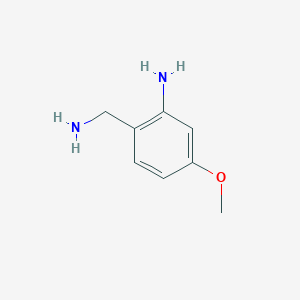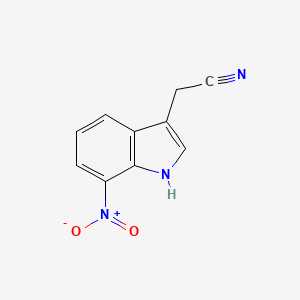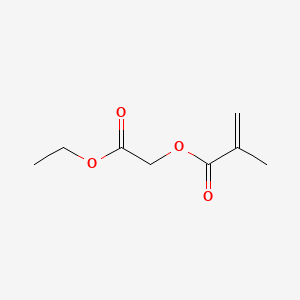
(2-ethoxy-2-oxoethyl) 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-ethoxy-2-oxoethyl) 2-methylprop-2-enoate is an organic compound belonging to the methacrylate family. It is an ester derivative of methacrylic acid, characterized by the presence of an ethoxycarbonylmethyl group attached to the methacrylate backbone. This compound is widely used in the synthesis of polymers and copolymers, which find applications in various industries, including coatings, adhesives, and biomedical materials.
准备方法
Synthetic Routes and Reaction Conditions
(2-ethoxy-2-oxoethyl) 2-methylprop-2-enoate can be synthesized through several methods. One common approach involves the esterification of methacrylic acid with ethoxycarbonylmethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Another method involves the transesterification of methyl methacrylate with ethoxycarbonylmethyl alcohol. This reaction is catalyzed by a base such as sodium methoxide and is conducted at elevated temperatures to drive the equilibrium towards the formation of ethoxycarbonylmethyl methacrylate.
Industrial Production Methods
Industrial production of ethoxycarbonylmethyl methacrylate often employs continuous flow processes to ensure high efficiency and yield. The use of heterogeneous catalysts, such as solid acid catalysts, can enhance the reaction rate and selectivity. Additionally, the reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize the production of the desired ester.
化学反应分析
Types of Reactions
(2-ethoxy-2-oxoethyl) 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and ethoxycarbonylmethyl alcohol.
Transesterification: It can participate in transesterification reactions with other alcohols to form different methacrylate esters.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic hydrolysis typically employs sulfuric acid, while basic hydrolysis uses sodium hydroxide.
Transesterification: Catalysts like sodium methoxide or titanium alkoxides are used to facilitate the reaction.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and ethoxycarbonylmethyl alcohol.
Transesterification: Different methacrylate esters depending on the alcohol used.
科学研究应用
(2-ethoxy-2-oxoethyl) 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of functional polymers and copolymers with tailored properties.
Biology: The biocompatibility of its polymers makes it suitable for use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Its polymers are used in the development of medical devices, including contact lenses and dental materials.
Industry: It is employed in the production of coatings, adhesives, and sealants due to its excellent adhesion and durability properties.
作用机制
The mechanism of action of ethoxycarbonylmethyl methacrylate primarily involves its polymerization to form high-molecular-weight polymers. The polymerization process is initiated by free radicals, which propagate through the methacrylate double bonds, leading to the formation of long polymer chains. The resulting polymers exhibit unique properties, such as high strength, flexibility, and chemical resistance, making them suitable for various applications.
相似化合物的比较
(2-ethoxy-2-oxoethyl) 2-methylprop-2-enoate can be compared with other methacrylate esters, such as methyl methacrylate, ethyl methacrylate, and butyl methacrylate. While all these compounds share a common methacrylate backbone, the presence of different ester groups imparts distinct properties to each compound.
Methyl Methacrylate: Known for its high transparency and hardness, commonly used in the production of acrylic glass.
Ethyl Methacrylate: Offers better flexibility and impact resistance compared to methyl methacrylate.
Butyl Methacrylate: Provides excellent adhesion and weather resistance, making it suitable for outdoor applications.
This compound stands out due to its unique combination of properties, including good adhesion, flexibility, and chemical resistance, making it a versatile compound for various applications.
属性
CAS 编号 |
20363-83-1 |
|---|---|
分子式 |
C8H12O4 |
分子量 |
172.18 g/mol |
IUPAC 名称 |
(2-ethoxy-2-oxoethyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H12O4/c1-4-11-7(9)5-12-8(10)6(2)3/h2,4-5H2,1,3H3 |
InChI 键 |
ZQFZSKPXTQMPNC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC(=O)C(=C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
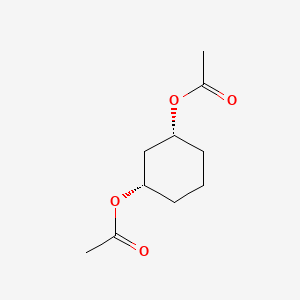
![3-Bromo-n-isopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B8745106.png)
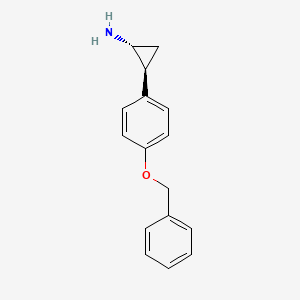
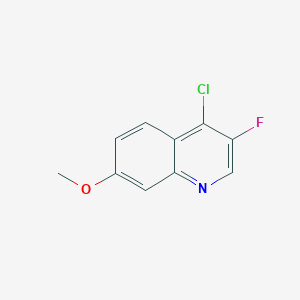
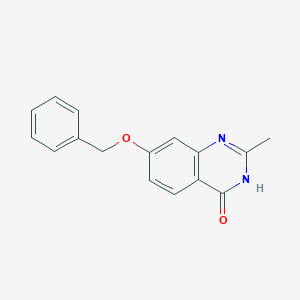
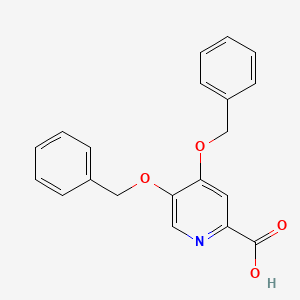
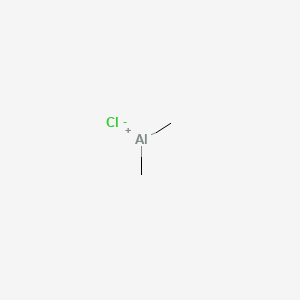
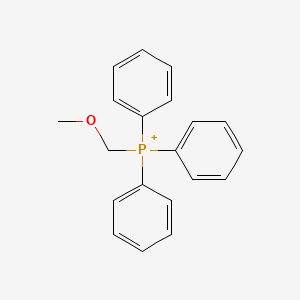
![1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B8745149.png)
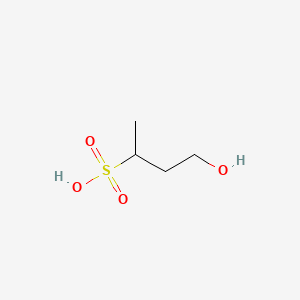
![6-bromo-2,2-dimethyl-pyrano[3,2-b]pyridine](/img/structure/B8745168.png)
